molecular formula C10H12N2O B12273550 N-(4-methylpyridin-3-yl)cyclopropanecarboxamide

N-(4-methylpyridin-3-yl)cyclopropanecarboxamide

Cat. No.: B12273550
M. Wt: 176.21 g/mol
InChI Key: CJGULCIOBHVRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylpyridin-3-yl)cyclopropanecarboxamide is a compound that features a cyclopropane ring attached to a carboxamide group, which is further connected to a 4-methylpyridin-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-3-yl)cyclopropanecarboxamide typically involves the reaction of 4-methylpyridin-3-amine with cyclopropanecarboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-3-yl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-(4-methylpyridin-3-yl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but with different functional groups.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group at a different position.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of a methyl group.

Uniqueness

N-(4-methylpyridin-3-yl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This structural motif is less common and can lead to unique biological activities and chemical reactivity .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N-(4-methylpyridin-3-yl)cyclopropanecarboxamide

InChI

InChI=1S/C10H12N2O/c1-7-4-5-11-6-9(7)12-10(13)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,12,13)

InChI Key

CJGULCIOBHVRAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.